molecular formula C17H18N2O3 B5726829 2-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenylacetamide

2-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenylacetamide

Cat. No.: B5726829
M. Wt: 298.34 g/mol
InChI Key: GTSGJGZQWARHFZ-LDADJPATSA-N
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Description

2-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenylacetamide is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Properties

IUPAC Name

2-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-21-15-10-8-13(9-11-15)12-18-19-17(20)16(22-2)14-6-4-3-5-7-14/h3-12,16H,1-2H3,(H,19,20)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSGJGZQWARHFZ-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenylacetamide typically involves the condensation reaction between 2-methoxy-2-phenylacetamide and 4-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The methoxy and phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: The major products are typically oxides or hydroxyl derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Depending on the substituent introduced, various substituted derivatives can be formed.

Scientific Research Applications

2-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenylacetamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its Schiff base structure allows it to act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-6-[(quinolin-8-ylimino)methyl]phenol
  • 2-methoxy-N-[(2-methoxyphenyl)methylidene]aniline
  • 2-methoxy-N-[(2-methoxyphenyl)methylidene]ethanamine

Uniqueness

2-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenylacetamide is unique due to its specific combination of methoxy and phenyl groups, which confer distinct chemical properties and reactivity

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